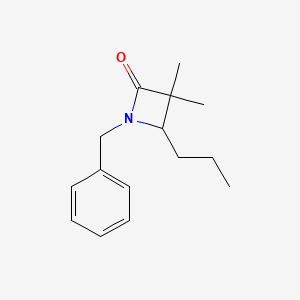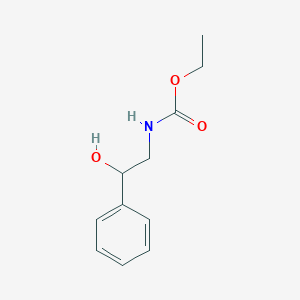
Carbamic acid, (2-hydroxy-2-phenylethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C₁₅H₁₄O₃ , and its molecular weight is 242.27 g/mol .
- This compound appears as white crystalline powder and has a faint, sweet, and delicately balsamic-floral odor reminiscent of rose, hyacinth, and carnation .
- It is practically insoluble in water but soluble in alcohol and oils.
- The melting point is 39-41 °C , and the boiling point is 370 °C .
Carbamic acid, (2-hydroxy-2-phenylethyl)-, ethyl ester: is also known by other names, including and .
Méthodes De Préparation
- Carbamic acid, (2-hydroxy-2-phenylethyl)-, ethyl ester can be synthesized through the following methods:
Esterification: By reacting with or .
Alcoholysis: By exchanging the group with the group.
- Industrial production methods may involve variations of these synthetic routes .
Analyse Des Réactions Chimiques
Reactions: Carbamic acid, (2-hydroxy-2-phenylethyl)-, ethyl ester can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The primary products are salicylic acid and phenethyl alcohol .
Applications De Recherche Scientifique
Chemistry: Used in the formulation of fragrances, especially for peach, apricot, and honey scents.
Biology: May serve as a flavoring agent in food and beverages.
Industry: Employed as a fragrance component in various consumer products.
Mécanisme D'action
- Detailed information on the mechanism of action is scarce. it likely interacts with specific receptors or enzymes due to its aromatic structure.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparaison Avec Des Composés Similaires
- Carbamic acid, (2-hydroxy-2-phenylethyl)-, ethyl ester is unique due to its combination of phenethyl and salicylate moieties.
- Similar compounds include methyl salicylate , ethyl salicylate , and other esters with aromatic groups.
Remember that this compound’s applications and research are still evolving, and further studies may reveal additional insights.
Propriétés
Numéro CAS |
109355-73-9 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl N-(2-hydroxy-2-phenylethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)12-8-10(13)9-6-4-3-5-7-9/h3-7,10,13H,2,8H2,1H3,(H,12,14) |
Clé InChI |
QXOFNLAUYSWAST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
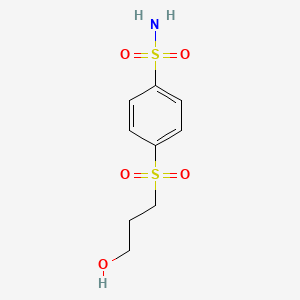
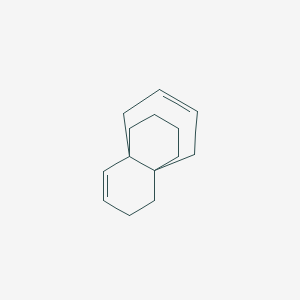
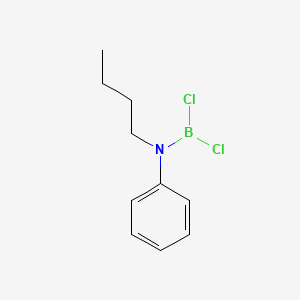
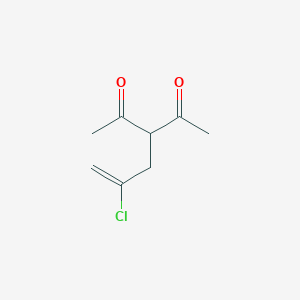
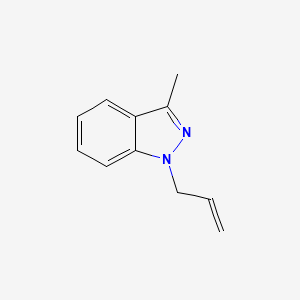
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
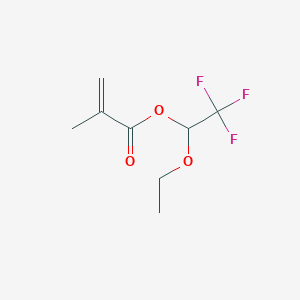
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
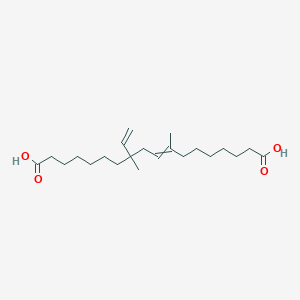
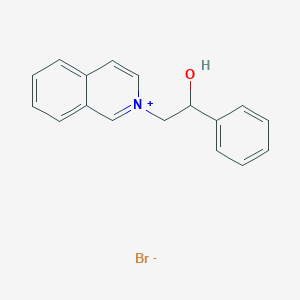
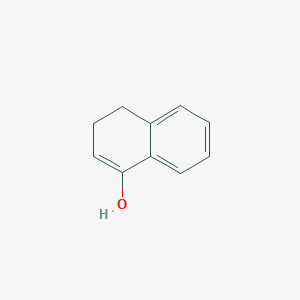
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
